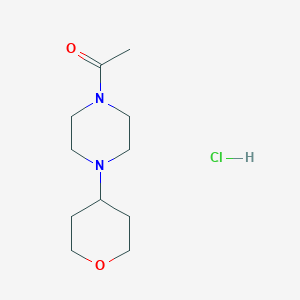

1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride” is primarily used as an intermediate in organic synthesis and medicinal chemistry . It is also used in the synthesis of cell biology test reagents . The empirical formula of this compound is C10H22Cl2N2O, and it has a molecular weight of 257.20 .

Synthesis Analysis

The synthesis of this compound involves the reaction of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in a dry reaction flask . The mixture is immersed in a cold well at -60 degrees and methylmagnesium bromide is added via a syringe within 8 minutes . The temperature of the cold well is raised to 0 degrees over 6 hours, after which the reaction mixture is diluted with water and ethyl acetate and vigorously stirred for 10 minutes . The two phases are separated, and the water layer is extracted with ethyl acetate . The organic layers are combined and washed with brine, separated, and dried over MgSO4 . The residue is purified by column chromatography to obtain the target compound .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNC1CCN(C2CCOCC2)CC1.[H]Cl.[H]Cl . The InChI key is HYXJEJRVAXONMK-UHFFFAOYSA-N . Chemical Reactions Analysis

In organic synthesis transformations, the ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds . Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .Physical And Chemical Properties Analysis

This compound is a solid . The compound has a density of 1.024, a boiling point of 90-94℃/15mm, a flash point of 75.121°C, a vapor pressure of 0.381mmHg at 25°C, and a refractive index of 1.4530 .Applications De Recherche Scientifique

- Intermediate : 1-(Tetrahydro-2H-pyran-4-yl)ethanone serves as a valuable intermediate in organic synthesis. Its ketone carbonyl group can react with Wittig reagents to produce diverse poly-substituted alkenes. Additionally, the ketone functionality can be selectively reduced to form hydroxyl groups .

- Cell Biology Detection Reagents : Researchers use this compound to synthesize reagents for cell biology studies. Its unique structure and reactivity make it suitable for designing probes and markers that help elucidate cellular processes .

Organic Synthesis and Medicinal Chemistry

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride is Acid Phosphatase (APase) . APase is an enzyme that non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate .

Mode of Action

The compound interacts with its target, APase, by binding to the active site of the enzyme. This interaction facilitates the hydrolysis of monoesters and anhydrides of phosphoric acid

Biochemical Pathways

The action of this compound affects the biochemical pathway involving the production, transport, and recycling of phosphate . The hydrolysis of monoesters and anhydrides of phosphoric acid leads to the production of inorganic phosphate, which plays a crucial role in various biochemical processes, including energy metabolism and signal transduction .

Result of Action

The action of 1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride results in the production of inorganic phosphate . This can influence various cellular processes, including energy metabolism and signal transduction .

Action Environment

The action, efficacy, and stability of 1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, the optimal pH for APase activity is 5.7, and the optimal temperature is 45°C .

Propriétés

IUPAC Name |

1-[4-(oxan-4-yl)piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c1-10(14)12-4-6-13(7-5-12)11-2-8-15-9-3-11;/h11H,2-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGKWLRXUZJTMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2CCOCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2814062.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide](/img/structure/B2814065.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2814070.png)

![ethyl 6-methyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2814071.png)

![N-(2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2814072.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2814073.png)

![3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2814080.png)

![1-(5-chloro-2-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2814082.png)